Lipophilicity (LogP) Differentiation: (E)-Isomer vs. (Z)-Isomer and Saturated Analog
The estimated octanol-water partition coefficient (LogP) for Methyl (4E)-oct-4-enoate (3.10) [1] is higher than that of its (4Z)-stereoisomer (3.04) and the fully saturated methyl octanoate (estimated ~2.8) [2]. This quantifiable difference indicates that the (E)-isomer is more lipophilic.
| Evidence Dimension | Lipophilicity (Estimated LogP) |
|---|---|
| Target Compound Data | LogP = 3.10 |
| Comparator Or Baseline | Methyl (4Z)-oct-4-enoate: LogP = 3.04; Methyl octanoate: LogP ~2.8 |
| Quantified Difference | LogP is 0.06 units higher than the Z-isomer; ~0.3 units higher than saturated analog |
| Conditions | Estimated values from EPI Suite and other chemical databases |
Why This Matters
Higher lipophilicity directly correlates with enhanced membrane permeability and altered partitioning in biological and environmental systems, making this isomer the more relevant choice for studies on bioavailability or bioaccumulation.
- [1] The Good Scents Company. TGSC Information System: methyl (4E)-oct-4-enoate. EPI Suite v4.00 estimation data. View Source
- [2] PubChem. Methyl octanoate. National Center for Biotechnology Information. View Source
